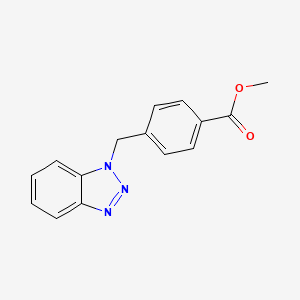

4-(1H-1,2,3-ベンゾトリアゾール-1-イルメチル)安息香酸メチル

概要

説明

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzotriazole moiety attached to a methyl benzoate structure. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .

科学的研究の応用

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:

作用機序

Target of Action

Related compounds have been reported to interact with acetylcholinesterase (ache) . The role of AChE is to break down acetylcholine, a key neurotransmitter in the brain, into choline and acetate .

Mode of Action

It is suggested that similar compounds inhibit ache by establishing a bond on both sides of the active site, which contributes to the inhibitory effects .

Biochemical Pathways

Related compounds have been reported to affect the cholinergic pathway by inhibiting ache .

Result of Action

Related compounds have been reported to inhibit ache, which could potentially lead to an increase in acetylcholine levels .

Action Environment

It is known that factors such as temperature can influence the degradation of related compounds .

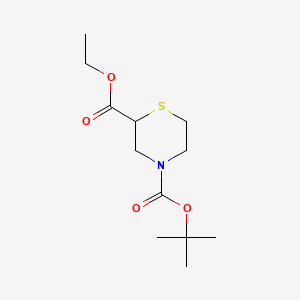

準備方法

The synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

化学反応の分析

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:

類似化合物との比較

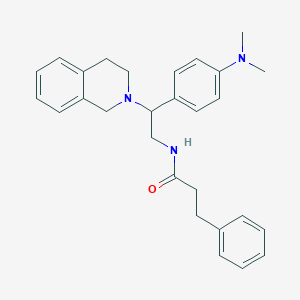

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate can be compared with other benzotriazole derivatives such as:

1-Methyl-1H-1,2,3-benzotriazol-4-amine: This compound shares the benzotriazole core but differs in its substitution pattern, leading to distinct chemical and biological properties.

(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate: Similar in structure but lacks the methyl group on the benzoate moiety, affecting its reactivity and applications.

The unique combination of the benzotriazole and methyl benzoate structures in methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate imparts specific physicochemical properties that make it valuable for various applications in research and industry .

特性

IUPAC Name |

methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJIOGNIIZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331353 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

345953-58-4 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)